(E)-pent-2-enoyl chloride
CAS No.: 33698-85-0
Cat. No.: VC8102672
Molecular Formula: C5H7ClO
Molecular Weight: 118.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33698-85-0 |
|---|---|
| Molecular Formula | C5H7ClO |
| Molecular Weight | 118.56 g/mol |
| IUPAC Name | (E)-pent-2-enoyl chloride |
| Standard InChI | InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ |
| Standard InChI Key | OTTYFDRFBJPGRW-ONEGZZNKSA-N |
| Isomeric SMILES | CC/C=C/C(=O)Cl |
| SMILES | CCC=CC(=O)Cl |
| Canonical SMILES | CCC=CC(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(E)-Pent-2-enoyl chloride is an unsaturated acyl chloride with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol . Its IUPAC name is (E)-pent-2-enoyl chloride, reflecting the trans configuration of the double bond between carbons 2 and 3. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 33698-85-0 | |
| SMILES | CC/C=C/C(=O)Cl | |
| InChI Key | OTTYFDRFBJPGRW-ONEGZZNKSA-N | |
| Boiling Point | ~140.5°C (predicted) | |
| Density | ~1.0 g/mL (predicted) |
The compound’s planar geometry and electrophilic acyl chloride group enable diverse reactivity, particularly in acylation and conjugate addition reactions.
Spectroscopic Data
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¹H NMR: Signals at δ 6.18 (dt, J = 15.0 Hz, 1H, CH=CH), 2.4–2.6 (m, 2H, CH₂CO), and 1.1–1.6 (m, 3H, CH₂CH₃) .
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IR: Strong absorption at 1800 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common method involves the reaction of crotonic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions :
Key parameters:
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Catalytic amounts of DMF accelerate the reaction, reducing side products like dichloroalkanes.
Reactivity and Applications in Organic Synthesis
Acylation Reactions
(E)-Pent-2-enoyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form amides and esters, respectively. For example:
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Amide formation: Used to synthesize N-substituted acrylamides for drug candidates .
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Esterification: Key step in producing flavoring agents (e.g., pent-2-enoate esters).
Conjugate Additions
The α,β-unsaturated system undergoes Michael additions with Grignard reagents and organocuprates, enabling C–C bond formation . A recent study utilized this reactivity to synthesize 3-ethylindan-1-one, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Industrial and Agricultural Applications
| Application | Example | Reference |
|---|---|---|
| Agrochemicals | Synthesis of pyrethroid analogs | |
| Polymers | Crosslinking agent for resins | |
| Flavors/Fragrances | Production of fruity esters |
Comparison with Related Acyl Chlorides
| Compound | Molecular Formula | Reactivity Profile | Applications |
|---|---|---|---|
| Acetyl chloride | C₂H₃ClO | High electrophilicity, fast acylation | Acetylation reactions |
| Propionyl chloride | C₃H₅ClO | Moderate steric hindrance | Pharmaceutical intermediates |
| (E)-Pent-2-enoyl chloride | C₅H₇ClO | Conjugated system enables 1,4-addition | Drug design, agrochemicals |
Recent Research Advancements
Macrocyclic Peptide Epoxyketones
A 2024 study highlighted the use of (E)-pent-2-enoyl chloride in synthesizing DB-60, a macrocyclic immunoproteasome inhibitor with enhanced metabolic stability (IC₅₀ = 105 nM) . DB-60 reduced IL-1α levels in Tg2576 Alzheimer’s mice, suggesting neuroprotective potential .
Green Chemistry Approaches
Microwave-assisted synthesis reduced reaction times by 70% while maintaining yields >85% . Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) are under investigation.
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